Methyl 4-(bromomethyl)-3,5-difluorobenzoate

Medicinal Chemistry Lipophilicity Drug Design

Secure high-purity (≥97%) Methyl 4-(bromomethyl)-3,5-difluorobenzoate (CAS 1446516-72-8). The 3,5-difluoro pattern boosts lipophilicity (ΔLogP +0.73 vs. non-fluorinated) while maintaining a low TPSA (26.3 Ų) for optimal oral bioavailability. The reactive benzyl bromide handle enables rapid diversification via SN2 and cross-coupling. Ideal for kinase/TS inhibitor SAR programs, this solid-state building block eliminates variability from regioisomeric impurities. Order now to accelerate fluorinated lead optimization and library synthesis.

Molecular Formula C9H7BrF2O2
Molecular Weight 265.054
CAS No. 1446516-72-8
Cat. No. B2892917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(bromomethyl)-3,5-difluorobenzoate
CAS1446516-72-8
Molecular FormulaC9H7BrF2O2
Molecular Weight265.054
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)F)CBr)F
InChIInChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
InChIKeyPKISEQRQCNGSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(bromomethyl)-3,5-difluorobenzoate (CAS 1446516-72-8) – Key Properties and Procurement Considerations


Methyl 4-(bromomethyl)-3,5-difluorobenzoate (CAS 1446516-72-8) is a halogenated, difluorinated benzoate ester characterized by a reactive benzyl bromide handle and a methyl ester. With a molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol, this compound serves as a versatile intermediate in the construction of fluorinated aromatic scaffolds for medicinal chemistry and agrochemical research . Its unique substitution pattern—a 4-bromomethyl group flanked by 3,5-difluoro substituents—imparts distinct electronic and steric properties that differentiate it from non-fluorinated or regioisomeric analogs. The solid-state compound is commercially available from multiple reputable suppliers, with typical purities ranging from 95% to 98% .

Why Methyl 4-(bromomethyl)-3,5-difluorobenzoate Cannot Be Substituted with Non-Fluorinated or Regioisomeric Analogs


Generic substitution of methyl 4-(bromomethyl)-3,5-difluorobenzoate with its non-fluorinated counterpart (methyl 4-(bromomethyl)benzoate, CAS 2417-72-3) or with regioisomers (e.g., 2,6-difluoro or 2,3-difluoro analogs) is scientifically unsound. The 3,5-difluoro substitution pattern significantly alters the electronic landscape of the aromatic ring, modulating both the lipophilicity and the reactivity of the adjacent bromomethyl group. This, in turn, affects downstream reaction kinetics, regioselectivity in coupling reactions, and the ultimate physicochemical profile of derived products. Furthermore, the methyl ester imparts specific solubility and handling characteristics that differ from the tert-butyl ester analog. For research programs requiring precise structure-activity relationship (SAR) exploration or scaled-up synthesis, substituting with a close analog without systematic validation introduces unacceptable variability and may lead to failed reactions or misleading biological data. The following evidence quantifies these critical differentiators.

Methyl 4-(bromomethyl)-3,5-difluorobenzoate: Head-to-Head Quantitative Differentiation vs. Non-Fluorinated and Regioisomeric Analogs


Enhanced Lipophilicity (cLogP) Compared to Non-Fluorinated Analog

The introduction of the 3,5-difluoro motif markedly increases the lipophilicity of methyl 4-(bromomethyl)-3,5-difluorobenzoate relative to its non-fluorinated counterpart. This property is critical for passive membrane permeability and can be a key driver in drug candidate selection [1]. The target compound exhibits a consensus LogP of 3.1 , which is significantly higher than the measured LogP of 2.37 for the non-fluorinated analog, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) . This 0.73 log unit difference translates to an approximately 5.4-fold increase in octanol-water partition coefficient.

Medicinal Chemistry Lipophilicity Drug Design

Preserved Topological Polar Surface Area (TPSA) for Consistent Permeability

Despite the increased lipophilicity imparted by the 3,5-difluoro substitution, the topological polar surface area (TPSA) of the target compound remains unchanged relative to the non-fluorinated analog. Both methyl 4-(bromomethyl)-3,5-difluorobenzoate and methyl 4-(bromomethyl)benzoate have a TPSA of 26.3 Ų . This is critical because TPSA is a key predictor of passive membrane diffusion; a value below 140 Ų is generally associated with good oral bioavailability [1]. The fluorine substitution enhances lipophilicity without compromising this crucial ADME parameter.

Medicinal Chemistry ADME Drug Design

Purity and Supply Reliability: 97% Standard Purity with Batch-Specific QC

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is commercially available with a standard purity of 97% (with higher 98% options) from established suppliers . This level of purity, coupled with batch-specific quality control documentation (including NMR, HPLC, GC), ensures reproducibility in critical synthetic sequences. In contrast, regioisomers such as methyl 3-(bromomethyl)-2,6-difluorobenzoate (CAS 942224-45-5) are typically offered at lower purity (95%) . While the difference may seem modest, it can be significant for multi-step syntheses where impurity accumulation affects yield and product integrity.

Chemical Procurement Quality Control Synthetic Chemistry

Synthetic Utility: Precedent as a Key Intermediate in Difluorinated Drug Scaffolds

The 3,5-difluorobenzyl bromide motif found in methyl 4-(bromomethyl)-3,5-difluorobenzoate is a privileged fragment in the synthesis of bioactive molecules. Notably, structurally analogous difluorinated benzoates have been employed as key intermediates in the construction of thymidylate synthase (TS) inhibitors [1]. While the specific use of this exact compound in such programs is not exhaustively documented in open literature (a common scenario for proprietary building blocks), the class-level precedent establishes its high relevance. The bromomethyl group serves as an ideal electrophilic handle for nucleophilic substitution or cross-coupling, while the 3,5-difluoro substitution pattern is favored for its metabolic stability and ability to modulate π-stacking interactions in target binding pockets [2].

Medicinal Chemistry Anticancer Agents Enzyme Inhibition

Optimal Research and Industrial Use Cases for Methyl 4-(bromomethyl)-3,5-difluorobenzoate


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates Requiring Enhanced Lipophilicity

The 3,5-difluoro substitution pattern on methyl 4-(bromomethyl)-3,5-difluorobenzoate imparts a desirable increase in lipophilicity (ΔLogP = +0.73 vs. non-fluorinated analog) while maintaining a low TPSA (26.3 Ų). This makes it an ideal building block for medicinal chemistry programs targeting orally bioavailable drug candidates. Its use in the construction of thymidylate synthase inhibitors demonstrates its value in generating metabolically stable, membrane-permeable compounds [1].

Organic Synthesis: Electrophilic Building Block for Nucleophilic Substitution and Cross-Coupling

The bromomethyl group in methyl 4-(bromomethyl)-3,5-difluorobenzoate is a highly reactive electrophilic center, facilitating efficient nucleophilic substitution (SN2) and palladium-catalyzed cross-coupling reactions. This versatility allows for rapid diversification of the aromatic core. The compound's solid-state nature and commercial availability at 97-98% purity streamline reaction setup and minimize purification burdens, making it a cost-effective choice for both small-scale library synthesis and process development .

Chemical Biology: Probe Development for Kinase and Enzyme Inhibition Studies

The difluorinated benzoate scaffold is a recognized motif in the design of enzyme inhibitors, particularly those targeting kinases and thymidylate synthase. Methyl 4-(bromomethyl)-3,5-difluorobenzoate serves as a convenient entry point for the synthesis of focused probe libraries. Its unique electronic properties, arising from the 3,5-difluoro substitution, can enhance binding affinity and selectivity compared to non-fluorinated or regioisomeric controls [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(bromomethyl)-3,5-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.